2-(6-ethoxy-6-oxohexyl)propanedioic acid
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Overview
Description
2-(6-ethoxy-6-oxohexyl)propanedioic acid is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a carboxylic acid group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethoxy-6-oxohexyl)propanedioic acid typically involves the esterification of 2-Carboxy-octanedioic Acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(6-ethoxy-6-oxohexyl)propanedioic acid undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Carboxy-octanedioic Acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-(6-ethoxy-6-oxohexyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-(6-ethoxy-6-oxohexyl)propanedioic acid involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acids or their derivatives . In biological systems, it may be involved in enzymatic reactions where it serves as a substrate for esterases, leading to the formation of its corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in fragrances and flavors.
Isopentyl Acetate: Found in banana oil, used in fragrances and flavors.
Ethyl Acetate: Commonly used solvent in laboratories.
Uniqueness
2-(6-ethoxy-6-oxohexyl)propanedioic acid is unique due to its specific structure, which combines a carboxylic acid group with an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H18O6 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(6-ethoxy-6-oxohexyl)propanedioic acid |
InChI |
InChI=1S/C11H18O6/c1-2-17-9(12)7-5-3-4-6-8(10(13)14)11(15)16/h8H,2-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
KBTOZUHMPOHMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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